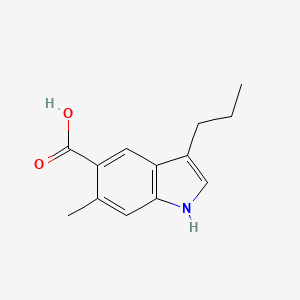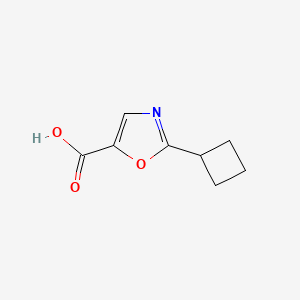
5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid, commonly referred to as 5-HIAA, is an organic compound found in many living organisms. It is a metabolite of tryptophan, an essential amino acid, and is also a precursor of serotonin, a neurotransmitter. 5-HIAA has been studied extensively for its role in a variety of biological processes, including biochemistry, physiology, and pharmacology.
科学研究应用
5-HIAA has been studied extensively in scientific research. It has been used to study the metabolism of tryptophan, as well as its role in the regulation of serotonin levels. In addition, 5-HIAA has been used to study the roles of monoamine oxidase and other enzymes in the metabolism of monoamines. Furthermore, 5-HIAA has been used to study the role of serotonin in various physiological processes, such as appetite, sleep, and mood.
作用机制
5-HIAA is an intermediate in the metabolism of tryptophan and is involved in the regulation of serotonin levels. It is metabolized by MAO, which is an enzyme that catalyzes the oxidation of monoamines. 5-HIAA is then methylated to form 5-MT, which is then further metabolized by other enzymes. The metabolism of 5-HIAA is important in the regulation of serotonin levels, which is involved in a variety of physiological processes.
Biochemical and Physiological Effects
5-HIAA plays an important role in the regulation of serotonin levels in the body. Serotonin is a neurotransmitter that is involved in a variety of physiological processes, including appetite, sleep, and mood. Low levels of serotonin have been linked to depression, anxiety, and other mental health disorders. Furthermore, 5-HIAA has been shown to play a role in the regulation of appetite, as well as in the regulation of circadian rhythms.
实验室实验的优点和局限性
The use of 5-HIAA in laboratory experiments has several advantages. First, it is a relatively inexpensive compound that is readily available. Second, it is a stable compound that can be easily stored and transported. Third, it is a non-toxic compound that is safe to handle. However, there are some limitations to the use of 5-HIAA in laboratory experiments. For example, it is not a very reactive compound, which can make it difficult to use in certain experiments. In addition, it is not very soluble in water, which can limit its use in certain experiments.
未来方向
There are a number of potential future directions for 5-HIAA research. First, further research could be conducted to explore the role of 5-HIAA in the regulation of serotonin levels. Second, research could be conducted to explore the role of 5-HIAA in the regulation of appetite and circadian rhythms. Third, research could be conducted to explore the potential therapeutic applications of 5-HIAA, such as in the treatment of depression and anxiety. Fourth, research could be conducted to explore the potential role of 5-HIAA in the development of new drugs and treatments for various diseases and disorders. Finally, research could be conducted to explore the potential use of 5-HIAA in the development of new diagnostic tests and biomarkers.
合成方法
5-HIAA is synthesized through a multi-step process. First, tryptophan is decarboxylated to form 5-hydroxytryptamine (5-HT). 5-HT is then oxidized by monoamine oxidase (MAO) to form 5-hydroxyindoleacetic acid (5-HIAA). Finally, 5-HIAA is methylated to form 5-methoxytryptamine (5-MT). The synthesis of 5-HIAA is an important step in the metabolism of tryptophan, and is regulated by MAO, which is an enzyme that catalyzes the oxidation of monoamines.
属性
IUPAC Name |
5-hydroxy-2,3-dihydro-1H-indene-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-8-5-4-6-2-1-3-7(6)9(8)10(12)13/h4-5,11H,1-3H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBXNWWZYMLXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-7-methyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6619316.png)



![2-[(4-tert-butylphenyl)amino]ethane-1-thiol](/img/structure/B6619347.png)


![2-[6-(benzyloxy)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B6619372.png)




![rac-(1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B6619407.png)
